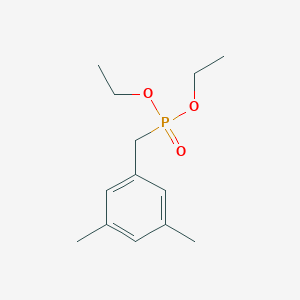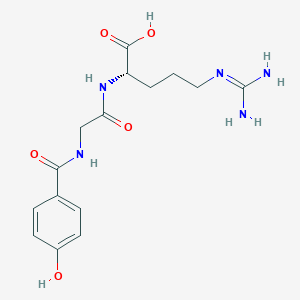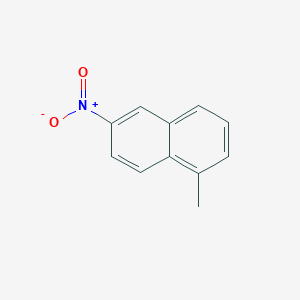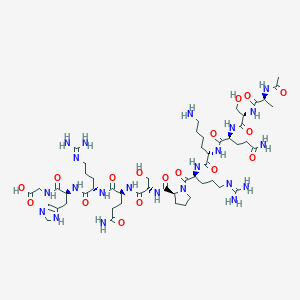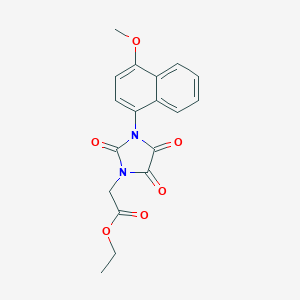![molecular formula C20H20N2S B034985 N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine CAS No. 104672-80-2](/img/structure/B34985.png)
N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine, also known as DPTH, is a heterocyclic compound that has been of interest to the scientific community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has been investigated for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has been shown to exhibit antitumor, anticonvulsant, and antidepressant activities. In material science, N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has been used as a starting material for the synthesis of various heterocyclic compounds.
Wirkmechanismus
The mechanism of action of N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine is not fully understood, but it is believed to involve the modulation of neurotransmitter systems in the brain. N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has been shown to bind to the GABA-A receptor, which is involved in the regulation of anxiety and seizure activity. N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has also been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters involved in the regulation of mood and emotion.
Biochemische Und Physiologische Effekte
N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has been shown to have various biochemical and physiological effects. In vitro studies have shown that N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine inhibits the growth of cancer cells and induces apoptosis. In vivo studies have shown that N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has anticonvulsant and antidepressant activities. N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine has also been shown to have anxiolytic effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine in lab experiments is its relatively simple synthesis method. N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine can be synthesized using readily available starting materials and standard laboratory equipment. However, one of the limitations of using N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Zukünftige Richtungen
There are several future directions of research for N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine. One direction is to investigate its potential applications in the treatment of neurological disorders, such as epilepsy and depression. Another direction is to explore its potential as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand the mechanism of action of N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine and its biochemical and physiological effects.
Synthesemethoden
The synthesis of N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine involves the reaction of 2-aminothiophenol and benzaldehyde in the presence of acetic acid and hydrochloric acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography. The yield of N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine obtained through this method is reported to be around 60%.
Eigenschaften
CAS-Nummer |
104672-80-2 |
|---|---|
Produktname |
N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine |
Molekularformel |
C20H20N2S |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine |
InChI |
InChI=1S/C20H20N2S/c1-3-8-16(9-4-1)21-20-18-12-7-13-19(18)22(14-15-23-20)17-10-5-2-6-11-17/h1-6,8-11H,7,12-15H2 |
InChI-Schlüssel |
RFQHQYSXCRCMRA-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N(CCSC2=NC3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1CC2=C(C1)N(CCSC2=NC3=CC=CC=C3)C4=CC=CC=C4 |
Synonyme |
N-[(5E)-1-Phenyl-1,2,3,6,7,8-hexahydro-5H-cyclopenta[e][1,4]thiazepin- 5-ylidene]aniline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



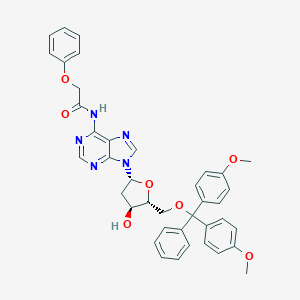
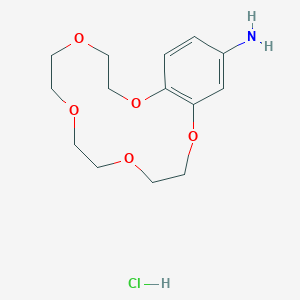

![Pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B34905.png)



